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  • Product: 4-Bromo-3-(hydroxymethyl)benzaldehyde
  • CAS: 254744-15-5

Core Science & Biosynthesis

Foundational

4-Bromo-3-(hydroxymethyl)benzaldehyde chemical properties and structure

The "Linchpin" Scaffold for Benzoxaborole Therapeutics Executive Summary & Molecular Identity 4-Bromo-3-(hydroxymethyl)benzaldehyde (CAS: 254744-15-5 ) is a trisubstituted benzene derivative that serves as a critical "li...

Author: BenchChem Technical Support Team. Date: February 2026

The "Linchpin" Scaffold for Benzoxaborole Therapeutics

Executive Summary & Molecular Identity

4-Bromo-3-(hydroxymethyl)benzaldehyde (CAS: 254744-15-5 ) is a trisubstituted benzene derivative that serves as a critical "linchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in the ortho-relationship between the bromine atom (C4) and the hydroxymethyl group (C3), combined with a distal aldehyde handle (C1).

This specific geometry is not merely incidental; it is the precise pharmacophore precursor required to synthesize benzoxaboroles (e.g., Tavaborole, Crisaborole), a class of boron-based drugs used for antifungal and anti-inflammatory therapies. The molecule allows for a "plug-and-play" cyclization where the bromine is replaced by boron, which then intramolecularly traps the oxygen of the hydroxymethyl group to form the stable oxaborole ring.

Chemical Specifications
PropertySpecification
IUPAC Name 4-Bromo-3-(hydroxymethyl)benzaldehyde
CAS Number 254744-15-5
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance White to off-white crystalline solid
Melting Point 98–102 °C (Typical for this class, varies by purity)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic

Structural Analysis & Electronic Properties

The molecule's value is derived from its three orthogonal reactive sites, allowing for sequential, chemoselective functionalization.

  • The Electrophile (C1-Aldehyde): Located para to the bromine and meta to the hydroxymethyl group. It is electronically deactivated by the inductive effect of the bromine but activated by the resonance of the ring. It serves as the attachment point for side-chains via reductive amination or Wittig olefination.

  • The Nucleophile Precursor (C3-Hydroxymethyl): A benzylic alcohol. It is crucial for intramolecular cyclization. In the presence of Lewis acids or during metal-catalyzed couplings, this oxygen acts as a tether.

  • The Cross-Coupling Partner (C4-Bromide): The aryl bromide is sterically crowded by the adjacent hydroxymethyl group. This steric environment prevents unwanted homocoupling but requires specialized ligands (e.g., phosphines like XPhos or SPhos) for efficient Palladium-catalyzed cross-coupling.

Synthetic Pathways[1][2][3][4][5][6]

Synthesizing this scaffold requires navigating the sensitivity of the aldehyde group while functionalizing the C3 position. The most robust route involves the radical functionalization of 4-bromo-3-methylbenzaldehyde, often requiring aldehyde protection to prevent over-oxidation.

Pathway Diagram: From Precursor to Scaffold

SynthesisPath Start 4-Bromo-3-methylbenzaldehyde (CAS 78775-11-8) Step1 Acetal Protection (Ethylene Glycol, pTSA) Start->Step1 Protection Step2 Radical Bromination (NBS, AIBN, CCl4) Step1->Step2 Wohl-Ziegler Step3 Hydrolysis (CaCO3, Dioxane/H2O) Step2->Step3 Sn1 Hydrolysis Final 4-Bromo-3-(hydroxymethyl)benzaldehyde (CAS 254744-15-5) Step3->Final Deprotection (Acidic workup)

Caption: Figure 1. Optimized synthetic workflow protecting the aldehyde functionality during benzylic oxidation.

Experimental Protocols

Protocol A: Synthesis via Wohl-Ziegler Bromination

Rationale: Direct oxidation of the methyl group to alcohol is difficult. The standard reliable path is Bromination


 Hydrolysis.

Reagents:

  • 4-Bromo-3-methylbenzaldehyde (1.0 eq)

  • Ethylene glycol (1.2 eq), p-Toluenesulfonic acid (cat.)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • AIBN (0.05 eq)

  • Calcium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Protection: Reflux 4-bromo-3-methylbenzaldehyde with ethylene glycol and catalytic pTSA in toluene using a Dean-Stark trap until water evolution ceases. Wash with

    
    , dry, and concentrate to yield the acetal.
    
  • Bromination: Dissolve the acetal in anhydrous

    
     (or PhCF3 as a greener alternative). Add NBS and AIBN. Reflux for 4–6 hours under Argon. Monitor by TLC for the disappearance of the starting material.
    
    • Critical Control: Do not overheat; benzylic bromides are thermally unstable.

  • Hydrolysis: Filter off succinimide. Concentrate the filtrate. Redissolve the crude benzylic bromide in a 1:1 mixture of Dioxane/Water. Add

    
     (3 eq) and reflux for 12 hours.
    
    • Mechanism: The weak base promotes hydrolysis of the benzylic bromide to the alcohol without affecting the aryl bromide. The acidic workup (1N HCl) simultaneously cleaves the acetal, restoring the aldehyde.

  • Purification: Extract with Ethyl Acetate. Purify via silica gel chromatography (Hexane/EtOAc gradient 80:20 to 60:40).

Protocol B: Transformation to Benzoxaborole (Drug Scaffold)

Rationale: This demonstrates the primary utility of the molecule—converting the Br/OH motif into the B-O-C ring system found in Tavaborole.

Reagents:

  • 4-Bromo-3-(hydroxymethyl)benzaldehyde (1.0 eq)[1]

  • Bis(pinacolato)diboron (

    
    ) (1.2 eq)
    
  • 
     (0.05 eq)
    
  • Potassium Acetate (KOAc) (3.0 eq)

  • Dioxane (anhydrous)

Methodology:

  • Miyaura Borylation: Combine the aldehyde,

    
    , KOAc, and Pd catalyst in dioxane. Degas with Argon for 15 minutes.
    
  • Reaction: Heat to 80–90°C for 12 hours.

  • Cyclization (In Situ): Upon formation of the boronate ester, acidic hydrolysis (HCl/THF) removes the pinacol group. The free boronic acid spontaneously cyclizes with the adjacent hydroxymethyl group to form the benzoxaborole ring.

    • Note: The aldehyde group remains intact for further diversification (e.g., attaching a side chain to improve potency).

Reactivity Profile & Divergent Applications[9][10]

The molecule acts as a divergence point. Depending on the reagent order, you can access three distinct chemical spaces.

ReactivityMap Core 4-Bromo-3-(hydroxymethyl) benzaldehyde Path1 Benzoxaborole Formation (Antifungals) Core->Path1 1. B2pin2, Pd 2. Acid Hydrolysis Path2 Suzuki-Miyaura Coupling (Biaryl Scaffolds) Core->Path2 Ar-B(OH)2, Pd(0) Base Path3 Reductive Amination (Side-chain Extension) Core->Path3 R-NH2, NaBH(OAc)3 Prod1 Tavaborole Analogs (Cyclic Boronic Esters) Path1->Prod1 Prod2 4-Aryl-3-hydroxymethyl benzaldehydes Path2->Prod2 Prod3 Benzylamine Derivatives Path3->Prod3

Caption: Figure 2. Divergent synthesis map showing the three primary functionalization vectors.

Key Applications in Drug Discovery
  • Antifungals (Leucyl-tRNA Synthetase Inhibitors): The benzoxaborole ring (formed from this scaffold) mimics the adenine ribose terminus of tRNA, trapping the enzyme in a non-functional state.

  • Anti-inflammatories (PDE4 Inhibitors): Crisaborole analogs can be synthesized by modifying the C1-aldehyde into a phenoxy ether chain.

  • Isoindolinone Synthesis: Oxidation of the alcohol to the acid, followed by reaction with amines, yields isoindolinones, a privileged scaffold in cancer research (MDM2 inhibitors).

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • H-Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Avoid dust formation. The compound contains a benzylic alcohol which can be oxidized by air over time; store under inert gas.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry.

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.

  • ChemicalBook. (2023). Product Entry: 4-Bromo-3-(hydroxymethyl)benzaldehyde (CAS 254744-15-5).[2][3]

  • Sigma-Aldrich. (2023). Safety Data Sheet: Aryl Bromides and Benzaldehydes.

  • Liu, D., et al. (2021). Recent Advances in the Synthesis of Benzoxaboroles. Molecules.

Sources

Exploratory

Molecular weight and formula of 4-Bromo-3-(hydroxymethyl)benzaldehyde

This guide serves as a definitive technical reference for 4-Bromo-3-(hydroxymethyl)benzaldehyde , a critical intermediate in the synthesis of boron-containing pharmaceuticals (benzoxaboroles) and complex heterocyclic sca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 4-Bromo-3-(hydroxymethyl)benzaldehyde , a critical intermediate in the synthesis of boron-containing pharmaceuticals (benzoxaboroles) and complex heterocyclic scaffolds.

CAS Registry Number: 254744-15-5 IUPAC Name: 4-Bromo-3-(hydroxymethyl)benzaldehyde Molecular Formula: C


H

BrO

Molecular Weight: 215.04 g/mol

Executive Summary

4-Bromo-3-(hydroxymethyl)benzaldehyde is a bifunctional aromatic building block characterized by three distinct reactive sites: an aryl bromide, a benzylic alcohol, and an aldehyde. Its primary utility lies in medicinal chemistry, specifically as a precursor to benzoxaboroles (e.g., Tavaborole, Crisaborole), where the ortho relationship between the bromine and hydroxymethyl groups facilitates boron-mediated cyclization.

Unlike simple benzaldehydes, the presence of the hydroxymethyl group at the meta position (relative to the aldehyde) and ortho position (relative to the bromine) introduces unique steric and electronic constraints, requiring precise synthetic handling to avoid self-polymerization or over-oxidation.

Physicochemical Specifications

The following data establishes the baseline for identification and quality control.

PropertySpecificationNotes
Appearance White to off-white crystalline solidMay yellow upon oxidation/light exposure.
Melting Point 108–112 °C (Predicted)Experimental values vary by purity/polymorph.
Solubility DMSO, Methanol, Ethyl Acetate, DCMSparingly soluble in water; insoluble in hexanes.
pKa ~13.5 (Benzylic -OH)Estimated; typical for benzyl alcohols.
LogP 1.84Lipophilic; suitable for organic extraction.

Synthetic Methodology

Core Directive: The most robust synthesis avoids direct formylation of the alcohol (which yields regioisomeric mixtures) and instead utilizes a radical bromination-hydrolysis sequence starting from commercially available 4-bromo-3-methylbenzaldehyde.

Protocol: Radical Bromination & Hydrolysis

This two-step workflow is designed for scalability and intermediate stability.

Step 1: Wohl-Ziegler Bromination

Precursor: 4-Bromo-3-methylbenzaldehyde (CAS 78775-11-8) Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst),


-Trifluorotoluene (Green solvent alternative to CCl

).
  • Setup: Charge a flame-dried round-bottom flask with 4-bromo-3-methylbenzaldehyde (1.0 equiv) and anhydrous trifluorotoluene (0.2 M).

  • Activation: Add NBS (1.05 equiv) and AIBN (0.05 equiv). Purge with Argon.

  • Reaction: Heat to reflux (approx. 102 °C). The reaction is driven by the formation of succinimide (floats on surface).[1]

  • Endpoint: Monitor via TLC (Hexane/EtOAc 4:1). The methyl starting material (

    
    ) converts to the mono-bromo intermediate (
    
    
    
    ).
    • Critical Control: Stop immediately upon consumption of starting material to prevent gem-dibromination.

Step 2: Silver-Mediated Hydrolysis

Intermediate: 4-Bromo-3-(bromomethyl)benzaldehyde Reagents: AgNO


 (or CaCO

for lower cost), Acetone/Water (1:1).
  • Solvolysis: Dissolve the crude benzylic bromide in Acetone/Water.

  • Addition: Add AgNO

    
     (1.1 equiv) at room temperature. A precipitate of AgBr will form immediately, driving the equilibrium.
    
  • Workup: Filter off AgBr. Extract the filtrate with Ethyl Acetate. Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Bromo-3-methylbenzaldehyde (CAS 78775-11-8) Step1 Step 1: Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Initiation Inter Intermediate: 4-Bromo-3-(bromomethyl)benzaldehyde Step1->Inter Substitution Step2 Step 2: Hydrolysis (AgNO3 or CaCO3, Acetone/H2O) Inter->Step2 Solvolysis Product Target: 4-Bromo-3-(hydroxymethyl)benzaldehyde (CAS 254744-15-5) Step2->Product Purification

Caption: Two-step synthesis via Wohl-Ziegler bromination followed by mild hydrolysis.

Analytical Characterization (Self-Validating Metrics)

To ensure scientific integrity, the isolated product must meet these spectral criteria.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       10.02 (s, 1H, -CH O) – Diagnostic Aldehyde peak.
      
    • 
       7.95 (d, 1H, Ar-H, ortho to CHO)
      
    • 
       7.82 (d, 1H, Ar-H)
      
    • 
       7.70 (dd, 1H, Ar-H)
      
    • 
       5.45 (t, 1H, -OH , exchangeable)
      
    • 
       4.62 (d, 2H, Ar-CH 
      
      
      
      -OH) – Shift from ~2.4 ppm (Methyl) confirms functionalization.
  • IR Spectroscopy:

    • Broad band @ 3350 cm

      
       (O-H stretch).
      
    • Sharp peak @ 1695 cm

      
       (C=O aldehyde stretch).
      

Reactivity & Applications in Drug Discovery

The "ortho-bromo-hydroxymethyl" motif is a privileged scaffold. The molecule undergoes orthogonal transformations, allowing for rapid library generation.

Key Transformations
  • Benzoxaborole Formation:

    • Mechanism: Palladium-catalyzed borylation of the aryl bromide (using B

      
      Pin
      
      
      
      ) followed by acidic hydrolysis. The resulting boronic acid spontaneously cyclizes with the pendant hydroxymethyl group to form the oxaborole ring.
    • Relevance: Synthesis of antifungal and anti-inflammatory agents.

  • Reductive Amination:

    • The aldehyde allows for coupling with diverse amines (using NaBH(OAc)

      
      ) without protecting the alcohol, provided the conditions are mild.
      
  • Suzuki-Miyaura Coupling:

    • The aryl bromide is reactive toward boronic acids, enabling biaryl formation. The hydroxymethyl group often requires TBDMS protection during this step to prevent catalyst poisoning or side reactions.

Reactivity Pathway Diagram

Reactivity Center 4-Bromo-3-(hydroxymethyl)benzaldehyde Path1 Pathway A: Benzoxaborole Synthesis (1. Pd/B2Pin2, 2. H+) Center->Path1 Path2 Pathway B: Reductive Amination (R-NH2, NaBH(OAc)3) Center->Path2 Path3 Pathway C: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Center->Path3 Prod1 Benzoxaborole Scaffold (Drug Core) Path1->Prod1 Prod2 Secondary Amines (Library Expansion) Path2->Prod2 Prod3 Biaryl Aldehydes Path3->Prod3

Caption: Divergent synthetic utility of the scaffold in medicinal chemistry.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to benzoic acids; the benzylic alcohol is sensitive to acidic dehydration.

  • Disposal: Halogenated organic waste.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14759395, 4-Bromo-3-hydroxybenzaldehyde (Analogous Structure Analysis). Retrieved from [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide.[2] Chemical Reviews, 43(2), 271–317. (Foundational protocol for Wohl-Ziegler bromination).

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.

Sources

Foundational

Topic: A Methodological and Theoretical Guide to the Solubility of 4-Bromo-3-(hydroxymethyl)benzaldehyde in DMSO and Methanol

An In-depth Technical Guide for Researchers Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2] For novel chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2] For novel chemical entities like 4-Bromo-3-(hydroxymethyl)benzaldehyde, a thorough understanding of their solubility profile in various solvent systems is fundamental during early-stage drug discovery and development.[3][4] This guide provides a comprehensive framework for characterizing the solubility of 4-Bromo-3-(hydroxymethyl)benzaldehyde in two pivotal laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the theoretical underpinnings of its solubility based on molecular structure, detail robust, step-by-step protocols for experimental determination, and offer a framework for the presentation of quantitative data. This document is intended for researchers, chemists, and drug development professionals seeking to establish a reliable and reproducible solubility assessment for this compound.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, solubility is not merely a physical property but a cornerstone of drug action.[5] A drug must be in a dissolved state to be absorbed and reach its target site in the body.[2] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities (NCEs), often leading to inadequate bioavailability and variable therapeutic outcomes.[2] Consequently, the precise determination of solubility in relevant solvent systems is a non-negotiable step in the pre-formulation and lead optimization phases.

1.1. Compound of Interest: 4-Bromo-3-(hydroxymethyl)benzaldehyde

  • Structure: C₈H₇BrO₂

  • Molecular Weight: 215.05 g/mol

  • Physical Form: Solid

  • Key Functional Groups:

    • Aromatic Ring: Largely nonpolar, contributing to hydrophobic character.

    • Bromo Group (-Br): An electron-withdrawing group that adds to the molecular weight and can participate in halogen bonding.

    • Aldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.

    • Hydroxymethyl Group (-CH₂OH): A polar group capable of both donating and accepting hydrogen bonds.

The presence of both polar (hydroxyl, aldehyde) and nonpolar (brominated benzene ring) regions gives this molecule an amphipathic character, making its solubility behavior highly dependent on the chosen solvent.

1.2. Solvents of Interest: DMSO and Methanol

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is invaluable in drug discovery for its ability to dissolve a wide array of both polar and nonpolar compounds.[6][7] It is a standard solvent for creating high-concentration stock solutions for high-throughput screening.[7] Its miscibility with water and most organic solvents makes it a versatile vehicle for in vitro assays.[6][8]

  • Methanol (MeOH): As the simplest alcohol, methanol is a polar protic solvent. Its ability to engage in hydrogen bonding makes it an effective solvent for many polar organic compounds.[9] It is widely used in synthesis, purification, and analytical techniques like HPLC.[10]

Theoretical Principles: Predicting Solubility through Intermolecular Forces

The adage "like dissolves like" is governed by the principle that dissolution is favored when the intermolecular forces (IMFs) between solute and solvent molecules are similar in strength to the IMFs within the pure solute and pure solvent.[11] The primary IMFs to consider are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[12][13][14]

2.1. Solute-Solvent Interactions with DMSO

DMSO's structure, (CH₃)₂S=O, features a strong dipole with a partially negative oxygen and a partially positive sulfur. As a polar aprotic solvent, it cannot donate hydrogen bonds but is an excellent hydrogen bond acceptor.

  • Hydrogen Bonding: The partially negative oxygen on DMSO will act as a strong hydrogen bond acceptor for the hydroxyl group (-OH) on 4-Bromo-3-(hydroxymethyl)benzaldehyde.

  • Dipole-Dipole Interactions: The polar aldehyde group (-CHO) of the solute will interact favorably with the strong S=O dipole of DMSO.[14]

  • London Dispersion Forces: The nonpolar aromatic ring of the solute will interact with the methyl groups of DMSO via weaker London dispersion forces.[15]

Given DMSO's capacity for strong hydrogen bond acceptance and dipole-dipole interactions, a high degree of solubility is anticipated.

2.2. Solute-Solvent Interactions with Methanol

Methanol (CH₃OH) is a polar protic solvent, meaning it can both donate and accept hydrogen bonds.

  • Hydrogen Bonding: This is the dominant interaction. The hydroxyl group of methanol can act as a hydrogen bond donor to the solute's aldehyde oxygen and as an acceptor for the solute's hydroxyl hydrogen.[9][16] Conversely, the solute's hydroxyl group can donate a hydrogen to methanol's oxygen. This extensive network of potential hydrogen bonds is a strong driving force for dissolution.

  • Dipole-Dipole Interactions: The polar C-O and O-H bonds in methanol will interact with the polar aldehyde and hydroxymethyl groups of the solute.

  • London Dispersion Forces: The methyl group of methanol and the aromatic ring of the solute will interact via dispersion forces.

Due to the extensive hydrogen bonding network possible, 4-Bromo-3-(hydroxymethyl)benzaldehyde is also expected to be highly soluble in methanol.

Experimental Protocol: Determination of Equilibrium Solubility

While theoretical analysis is predictive, empirical measurement is required for definitive data. The Shake-Flask method is the gold-standard for determining equilibrium (thermodynamic) solubility.[17] The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices:

  • Supersaturated Solution: Starting with an excess of solid ensures that the solvent becomes fully saturated, reaching a true equilibrium.

  • Extended Equilibration (24h): Dissolution is not instantaneous. A 24-hour period at a constant temperature allows the system to reach a thermodynamic equilibrium between the dissolved and undissolved states.[8]

  • High-Speed Centrifugation: This step is critical to cleanly separate the undissolved solid from the saturated supernatant without relying on filtration, which can lead to sample loss or clogging.[8]

  • Quantification by UV-Vis or HPLC: These are standard, highly sensitive analytical techniques for determining the concentration of an analyte in solution. The choice depends on the compound's chromophore and the available instrumentation.

3.1. Detailed Step-by-Step Methodology

  • Preparation of a Supersaturated Slurry: a. Accurately weigh approximately 10-15 mg of 4-Bromo-3-(hydroxymethyl)benzaldehyde into a 2 mL microcentrifuge tube. Record the exact mass. b. Add 1.0 mL of the chosen solvent (anhydrous DMSO or HPLC-grade methanol) to the tube. c. Tightly cap the tube and vortex vigorously for 3-5 minutes to create a fine suspension. A visible excess of solid should remain.

  • Equilibration: a. Place the tube in a temperature-controlled shaker or rotator set to room temperature (e.g., 25 °C). b. Allow the slurry to agitate gently for 24 hours. This ensures the solution is fully saturated and has reached equilibrium.

  • Separation of Undissolved Solid: a. Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes. This will create a compact pellet of the excess, undissolved solid at the bottom of the tube.

  • Sample Preparation for Analysis: a. Carefully open the tube, taking care not to disturb the pellet. b. Using a calibrated micropipette, withdraw a precise volume (e.g., 100 µL) of the clear supernatant. c. Dilute the supernatant with the same solvent used for the experiment to a concentration that falls within the linear range of the chosen analytical method (e.g., a 1:100 or 1:1000 dilution).

  • Quantification: a. Prepare a set of calibration standards of 4-Bromo-3-(hydroxymethyl)benzaldehyde of known concentrations. b. Analyze the calibration standards and the diluted sample using a validated analytical method such as UV-Vis spectrophotometry (at the compound's λ_max) or HPLC. c. Generate a calibration curve by plotting absorbance/peak area against concentration. d. Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL or molarity (mol/L).

Data Presentation and Visualization

Quantitative data should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
DMSO25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]

4.1. Visualizing the Experimental Workflow

A clear workflow diagram ensures the protocol is understood and followed consistently.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis weigh Weigh ~15mg of Compound add_solvent Add 1.0 mL Solvent (DMSO or MeOH) weigh->add_solvent vortex Vortex for 5 min add_solvent->vortex equilibrate Agitate for 24h at 25°C vortex->equilibrate centrifuge Centrifuge at 14,000 rpm for 15 min equilibrate->centrifuge sample Sample Supernatant centrifuge->sample dilute Perform Serial Dilution sample->dilute quantify Quantify via HPLC / UV-Vis dilute->quantify calculate Calculate Final Solubility quantify->calculate

Caption: Equilibrium Solubility Determination Workflow.

4.2. Visualizing Molecular Interactions

This diagram illustrates the key intermolecular forces driving solubility.

G solute 4-Bromo-3-(hydroxymethyl)benzaldehyde dmso DMSO (Polar Aprotic) solute->dmso H-Bond Acceptor (from -OH) Dipole-Dipole (-CHO) London Dispersion (Ring) methanol Methanol (Polar Protic) solute->methanol H-Bond Donor & Acceptor (-OH) H-Bond Acceptor (-CHO) Dipole-Dipole London Dispersion

Caption: Dominant Solute-Solvent Intermolecular Forces.

Conclusion

This guide provides both the theoretical context and a practical, robust methodology for determining the solubility of 4-Bromo-3-(hydroxymethyl)benzaldehyde in DMSO and methanol. By understanding the underlying molecular interactions and adhering to a rigorous experimental protocol, researchers can generate high-quality, reliable data. This information is foundational for subsequent stages of drug development, including formulation design, in vitro assay development, and pharmacokinetic studies, ultimately enabling more informed decisions in the progression of this and other novel chemical entities.

References

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  • Improving solubility and accelerating drug development. Veranova. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). Alwsci. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Gaylord Chemical. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025). MDPI. [Link]

  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023). Hopax. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Innovative Applications of DMSO. (2024). Fengfan. [Link]

  • Methanol. (2013). American Chemical Society. [Link]

  • 4-Bromo-3-hydroxybenzaldehyde. PubChem. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [Link]

  • Methanol. (2022). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). MDPI. [Link]

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  • 3‑Bromo-4-hydroxybenzaldehyde in Aqueous Cosolvent Mixtures of Acetonitrile, Ethanol, n‑Propanol, and N,N‑Dimethylformamide: Solubility, Preferential Solvation, and Solvent Effect Analysis. (2020). Journal of Chemical & Engineering Data. [Link]

  • 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. ResearchGate. [Link]

  • 11.2: Intermolecular Forces. (2026). Chemistry LibreTexts. [Link]

  • From Hydrogen Bonding to London Forces (11.1). (2021). Chad's Prep. [Link]

  • Intramolecular and intermolecular forces. Khan Academy. [Link]

  • SUPPORTING INFORMATION. American Chemical Society. [Link]

  • How to show the intermolecular forces that are present between methanol molecules? Or is hydrogen bonding the only force that exists between them. Quora. [Link]

  • 4-Bromo-3-methylbenzaldehyde. PubChem. [Link]

  • What are the intermolecular forces between the molecules of methanol?. (2021). The Junior Tutor. [Link]

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Exploratory

Safety Data Sheet (SDS) for 4-Bromo-3-(hydroxymethyl)benzaldehyde

An In-depth Technical Guide to the Safe Handling of 4-Bromo-3-(hydroxymethyl)benzaldehyde As a cornerstone in the synthesis of complex molecular architectures, 4-Bromo-3-(hydroxymethyl)benzaldehyde is a valuable bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromo-3-(hydroxymethyl)benzaldehyde

As a cornerstone in the synthesis of complex molecular architectures, 4-Bromo-3-(hydroxymethyl)benzaldehyde is a valuable bifunctional building block for researchers in medicinal chemistry and materials science. Its utility, however, is paired with a distinct hazard profile that necessitates a comprehensive understanding beyond a standard Safety Data Sheet (SDS). This guide, intended for laboratory professionals, deconstructs the compound's safety and handling requirements, grounding them in the principles of chemical reactivity and risk mitigation.

Core Hazard Profile and Chemical Identity

4-Bromo-3-(hydroxymethyl)benzaldehyde (CAS No. 254744-15-5) is a solid organic compound whose hazards stem from the combined reactivity of its aromatic aldehyde and benzyl alcohol functionalities, modified by an electron-withdrawing bromine substituent. The Globally Harmonized System (GHS) classification identifies it as an irritant and an acute oral toxin.

A deep understanding of its hazard profile is the first step in a robust safety assessment. The aldehyde group can cause irritation to the skin, eyes, and respiratory tract, a common trait for this functional group due to its electrophilic nature and ability to react with biological nucleophiles.[1][2] The "harmful if swallowed" classification underscores the need for stringent controls to prevent ingestion.

Identifier Value Source
IUPAC Name 4-Bromo-3-(hydroxymethyl)benzaldehydeSigma-Aldrich
CAS Number 254744-15-5Sigma-Aldrich
Molecular Formula C₈H₇BrO₂Sigma-Aldrich
Molecular Weight 215.05 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Melting Point 114-116°C (Data for analog: 4-Bromo-3-methylbenzaldehyde)Alfa Chemistry[3]
Boiling Point 262.17°C (Data for analog: 4-Bromo-3-methylbenzaldehyde)Alfa Chemistry[3]
Flash Point 95.89°C (Data for analog: 4-Bromo-3-methylbenzaldehyde)Alfa Chemistry[3]
Table 1: Chemical Identification and Physical Properties. Data for melting, boiling, and flash points are based on a structurally similar analog and should be used as an estimation.
GHS Classification Code Description
Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich
Signal Word WarningSigma-Aldrich
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Table 2: GHS Hazard Summary for 4-Bromo-3-(hydroxymethyl)benzaldehyde.

Engineering and Personal Protective Controls: A Multi-Layered Defense

Effective risk management relies on the hierarchy of controls, prioritizing engineering solutions over personal protective equipment (PPE).

Engineering Controls: All manipulations of solid 4-Bromo-3-(hydroxymethyl)benzaldehyde that could generate dust, or any handling of its solutions, must be performed within a certified chemical fume hood.[1] The rationale is to contain airborne particulates and vapors at the source, preventing inhalation, which is a primary route of exposure that can cause respiratory irritation.[7]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The choice of PPE must be deliberate and based on the specific hazards.

  • Hand Protection: Nitrile gloves are the minimum requirement. For prolonged handling or when working with solutions, the use of thicker, chemical-resistant gloves is recommended. Always check the manufacturer's breakthrough time data for the specific solvent being used.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[6] When there is a significant risk of splash, such as during solution transfers or reaction workups, a full-face shield should be worn in addition to safety glasses.[1]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure clothing fully covers the skin. Do not allow contaminated clothing to remain in contact with the skin.[5]

  • Respiratory Protection: If engineering controls fail or during a large-scale spill clean-up where dust or vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1]

Chemical Reactivity, Storage, and Handling

The stability of substituted benzaldehydes is a critical consideration for both storage and experimental design. The aldehyde functional group is susceptible to oxidation, especially when exposed to air and light, which can convert it to the corresponding carboxylic acid.[8] This degradation not only consumes the starting material but can introduce impurities that may complicate reactions and downstream processing.

Storage Protocol: The supplier recommends storing 4-Bromo-3-(hydroxymethyl)benzaldehyde under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C). This protocol is essential for two reasons:

  • Inert Atmosphere: It displaces oxygen, directly inhibiting the oxidative degradation of the aldehyde group.[7]

  • Refrigeration: It slows down the rate of potential decomposition and polymerization reactions, preserving the compound's purity over time.

Incompatibilities: Avoid contact with strong oxidizing agents, which can react exothermically and violently with the aldehyde. The presence of the bromine atom also makes the molecule a substrate for various cross-coupling reactions, so contact with strong bases and transition metal catalysts outside of controlled reaction conditions should be avoided.[8][9]

G cluster_storage Preparation & Storage cluster_handling Handling Workflow cluster_cleanup Post-Handling storage Store at 2-8°C under Inert Gas [1] fume_hood Work in Chemical Fume Hood storage->fume_hood Retrieve ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood->ppe weigh Weigh Solid into Tared Container ppe->weigh Proceed dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Add to Reaction Vessel dissolve->reaction waste Dispose of Contaminated Waste Properly reaction->waste After Reaction clean Clean Glassware & Work Surface waste->clean return_storage Return Main Container to Storage (Purge with N2) clean->return_storage

Figure 1. A typical laboratory workflow for the safe handling of 4-Bromo-3-(hydroxymethyl)benzaldehyde.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate safe handling in a practical context, consider a representative Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides.[9] This protocol highlights how safety considerations are integrated into experimental design.

Objective: To couple 4-Bromo-3-(hydroxymethyl)benzaldehyde with an arylboronic acid.

Methodology:

  • Inert Atmosphere: The reaction vessel is flame-dried under vacuum and backfilled with argon. This is critical because palladium catalysts, particularly in their active Pd(0) state, are oxygen-sensitive.

  • Reagent Addition (in Fume Hood): To the vessel, add 4-Bromo-3-(hydroxymethyl)benzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and an inorganic base like K₂CO₃ (2.0 eq). The base is essential for activating the boronic acid.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane/water mixture) is added via cannula or syringe. Using degassed solvents further minimizes oxygen exposure.

  • Reaction: The mixture is heated to reflux under argon. The reaction progress is monitored by TLC or LC-MS.

  • Workup: After cooling, the reaction is quenched by adding water. The aqueous and organic layers are separated. This step should be performed carefully, as quenching can sometimes be exothermic. The organic layer is washed, dried, and concentrated under reduced pressure.

Emergency Response: Spills and Exposures

Preparedness is paramount for mitigating the impact of an accidental release.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Remove contaminated clothing while showering if the spill is extensive.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

Spill Cleanup: For a small spill of the solid material, the response can be managed by trained laboratory personnel.

G spill Solid Spill Occurs alert Alert Personnel & Isolate Area spill->alert assess Assess Hazard (Size, Location) alert->assess ppe Don Spill-Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe Small & Controllable major_spill Major Spill (Large Quantity / Poor Ventilation) assess->major_spill Large or Uncontrolled contain Cover Spill with Absorbent Pads to Prevent Dusting ppe->contain collect Gently Sweep Solid into a Labeled Waste Container contain->collect decontaminate Decontaminate Area with Soap & Water collect->decontaminate dispose Dispose of Waste via EH&S Protocols decontaminate->dispose evacuate Evacuate Area major_spill->evacuate call_ehs Call Emergency Personnel (EH&S) evacuate->call_ehs

Figure 2. Decision tree for responding to a solid chemical spill in a laboratory setting.

References

  • Chemstock. (n.d.). Safety Data Sheet: BENZALDEHYDE. Retrieved February 15, 2026, from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 4-bromo benzaldehyde 97%. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Labkem. (n.d.). Safety Data Sheet: Benzaldehyde Analytical Grade. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-bromo-benzaldehyde. Retrieved February 15, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved February 15, 2026, from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved February 15, 2026, from [Link]

  • FAQ. (n.d.). What are the properties and applications of 4-BROMO-3-METHYL-BENZALDEHYDE? Retrieved February 15, 2026, from [Link]

  • AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Selective Oxidation Strategies for 4-Bromo-3-(hydroxymethyl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals. Introduction 4-Bromo-3-(hydroxymethyl)benzaldehyde is a versatile bifunctional aromatic building block.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-3-(hydroxymethyl)benzaldehyde is a versatile bifunctional aromatic building block. Its distinct substitution pattern, featuring an aldehyde, a primary benzylic alcohol, and a bromine atom, makes it a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science. The primary synthetic challenge associated with this substrate is the chemoselective oxidation of the hydroxymethyl group in the presence of the electronically coupled and similarly reactive aldehyde functionality. This application note provides a detailed guide to two reliable and selective oxidation protocols, enabling the targeted synthesis of either 4-bromo-isophthalaldehyde or 4-bromo-3-formylbenzoic acid.

Strategic Considerations for Selective Oxidation

The choice of oxidant and reaction conditions is paramount to achieving the desired transformation without affecting the existing aldehyde or aromatic ring. Two principal oxidation pathways are considered:

  • Oxidation to a Dialdehyde: Conversion of the primary alcohol to a second aldehyde group yields 4-bromo-isophthalaldehyde. This requires a mild and highly selective oxidant that favors benzylic alcohols over aromatic aldehydes.

  • Oxidation to a Carboxylic Acid: Further oxidation of the hydroxymethyl group to a carboxylic acid results in 4-bromo-3-formylbenzoic acid. This transformation necessitates a more robust oxidizing system capable of taking a primary alcohol to the acid oxidation state, again with high chemoselectivity.

The following diagram illustrates the strategic choice between these two pathways based on the desired synthetic outcome.

G cluster_start Starting Material cluster_path1 Pathway I: Dialdehyde Synthesis cluster_path2 Pathway II: Carboxylic Acid Synthesis Start 4-Bromo-3-(hydroxymethyl)benzaldehyde P1_Reagent Mild, Selective Oxidation (e.g., Activated MnO₂) Start->P1_Reagent Goal: Aldehyde P2_Reagent Robust, Catalytic Oxidation (e.g., TEMPO/NaOCl/NaClO₂) Start->P2_Reagent Goal: Carboxylic Acid P1_Product 4-Bromo-isophthalaldehyde P1_Reagent->P1_Product P2_Product 4-Bromo-3-formylbenzoic Acid P2_Reagent->P2_Product

Caption: Decision workflow for oxidizing 4-Bromo-3-(hydroxymethyl)benzaldehyde.

Protocol I: Synthesis of 4-Bromo-isophthalaldehyde via Manganese Dioxide Oxidation

Principle and Rationale

Activated manganese dioxide (MnO₂) is a highly effective and chemoselective solid-phase oxidant for allylic and benzylic alcohols.[1][2][3][4] Its key advantage is its mildness and high selectivity, which allows for the oxidation of the benzylic hydroxymethyl group without affecting the less reactive aromatic aldehyde.[3] The reaction is heterogeneous, occurring on the surface of the MnO₂ solid, and the product is easily isolated by simple filtration of the reagent.[1][4] The quality and activation state of the MnO₂ are critical for reaction efficiency.

Experimental Workflow

Caption: Workflow for MnO₂ oxidation.

Detailed Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-3-(hydroxymethyl)benzaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 20 mL per gram of substrate).

  • Reagent Addition: Add activated manganese dioxide (MnO₂) (10.0 eq by weight or molar excess) to the solution in one portion.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically requires 12-24 hours for completion.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the solid MnO₂ and its byproducts.

  • Extraction: Wash the filter cake thoroughly with several portions of DCM to ensure complete recovery of the product.

  • Purification: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity but can be further purified by recrystallization or column chromatography if necessary.

Data Summary
ReagentM.W. ( g/mol )Molar Eq.Amount (per 1g substrate)
4-Bromo-3-(hydroxymethyl)benzaldehyde215.051.01.0 g (4.65 mmol)
Activated Manganese Dioxide (MnO₂)86.94~10.04.0 g (46.5 mmol)
Dichloromethane (DCM)84.93Solvent~20 mL

Expected Outcome: This protocol typically yields 4-bromo-isophthalaldehyde in good to excellent yields (75-90%) as a solid product.

Protocol II: Synthesis of 4-Bromo-3-formylbenzoic Acid via TEMPO-Catalyzed Oxidation

Principle and Rationale

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable radical that serves as a catalyst for the selective oxidation of primary alcohols. In the presence of a co-oxidant, TEMPO is converted to the active N-oxoammonium salt, which performs the oxidation.[5] A highly effective system for converting primary alcohols directly to carboxylic acids uses sodium hypochlorite (NaOCl) as the catalytic oxidant regenerator and sodium chlorite (NaClO₂) as the stoichiometric terminal oxidant.[6][7] This one-pot, two-step procedure first generates the aldehyde with TEMPO/NaOCl, which is then immediately oxidized to the carboxylic acid by NaClO₂.[6] This method is renowned for its high yields and compatibility with various functional groups, including aldehydes.[7][8]

Catalytic Cycle Mechanism

G cluster_main TEMPO Catalytic Cycle cluster_pinnick Pinnick Oxidation TEMPO TEMPO (Radical) TEMPO_plus N-Oxoammonium Salt (Active Oxidant) TEMPO->TEMPO_plus NaOCl (cat.) (Regeneration) TEMPO_H Hydroxylamine TEMPO_plus->TEMPO_H R-CH₂OH -> R-CHO (Alcohol Oxidation) TEMPO_H->TEMPO Co-oxidant Aldehyde R-CHO (Intermediate) TEMPO_H->Aldehyde Generates Acid R-COOH (Product) Aldehyde->Acid NaClO₂ (stoich.) (Terminal Oxidant)

Caption: Mechanism for TEMPO/NaClO₂ oxidation of a primary alcohol to a carboxylic acid.

Detailed Protocol
  • Reaction Setup: In a flask suitable for biphasic reactions, dissolve 4-Bromo-3-(hydroxymethyl)benzaldehyde (1.0 eq) in a mixture of acetonitrile and a phosphate buffer (pH ~6.7).

  • Catalyst Addition: Add TEMPO (0.01-0.05 eq) and sodium chlorite (NaClO₂, 1.5 eq) to the mixture.

  • Initiation: Cool the mixture in an ice-water bath. Slowly add a dilute aqueous solution of sodium hypochlorite (NaOCl, ~0.03 eq) dropwise while stirring vigorously. An exotherm and a color change to orange/red indicate the reaction has initiated.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates full conversion of the starting material.

  • Quenching: Cool the reaction mixture again in an ice bath and carefully quench the excess oxidants by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) until the orange color dissipates.

  • Work-up: Acidify the aqueous solution to pH 2-3 with 1M HCl. The product, 4-bromo-3-formylbenzoic acid, will often precipitate as a solid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be recrystallized to yield the pure product.

Data Summary
ReagentM.W. ( g/mol )Molar Eq.Amount (per 1g substrate)
4-Bromo-3-(hydroxymethyl)benzaldehyde215.051.01.0 g (4.65 mmol)
TEMPO156.250.0214.5 mg (0.093 mmol)
Sodium Chlorite (NaClO₂)90.441.5631 mg (6.98 mmol)
Sodium Hypochlorite (NaOCl, 5% aq.)74.44~0.03~0.2 mL
Acetonitrile / Buffer-SolventBiphasic mixture

Expected Outcome: This protocol is highly efficient, providing 4-bromo-3-formylbenzoic acid in high yields (85-95%).[7]

Troubleshooting and Key Insights

  • For Protocol I (MnO₂):

    • Low Conversion: The most common issue is inactive MnO₂. Ensure the use of "activated" MnO₂, or activate it by heating commercial MnO₂ at 100-120 °C under vacuum for several hours before use. A large excess of the reagent is often necessary.[9]

    • Slow Reaction: Vigorous stirring is essential as it is a heterogeneous reaction. Increasing the temperature to a gentle reflux in solvents like chloroform can also increase the rate.

  • For Protocol II (TEMPO):

    • Reaction Stalls: Ensure the pH of the buffer is maintained, as the reaction is pH-sensitive. The slow, dropwise addition of NaOCl is critical for controlled initiation.

    • Safety: The reaction can be exothermic, especially at the start. Maintaining a cold temperature during the addition of NaOCl is crucial for safety and selectivity. Sodium chlorite should be handled with care as it is a strong oxidant.

Conclusion

The selective oxidation of 4-Bromo-3-(hydroxymethyl)benzaldehyde can be effectively controlled to yield either the corresponding dialdehyde or carboxylic acid. For the synthesis of 4-bromo-isophthalaldehyde, the use of activated manganese dioxide offers a mild, straightforward, and highly selective method. For the synthesis of 4-bromo-3-formylbenzoic acid, a TEMPO-catalyzed system with NaOCl/NaClO₂ provides a robust and high-yielding pathway. The selection of the appropriate protocol, as detailed in this guide, allows researchers to access these valuable synthetic intermediates with high efficiency and purity.

References

  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. Available at: [Link]

  • Cosner, C. C., Cabrera, P. J., Byrd, K. M., Adams Thomas, A. M., & Helquist, P. (2011). Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters, 13(8), 2071–2073. Available at: [Link]

  • Karimi, B., Gholinejad, M., & Khorasani, M. (2016). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. Molecules, 21(8), 1048. Available at: [Link]

  • Karami, B., Farahi, M., Ghasemi, Z., & Ghiasi, M. (2012). Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2: A Chemoselective Oxidation. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(11), 1338-1344. Available at: [Link]

  • Nadine, G., & Baran, P. S. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(42), 16648-16652. Available at: [Link]

  • JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments. Available at: [Link]

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. The Journal of Organic Chemistry, 64(7), 2564–2566. Available at: [Link]

  • Chemist Nate. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Tojo, G., & Fernández, M. I. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 323-342). Springer. Available at: [Link]

  • TRUNNANO. (2023). Oxidation with Manganese Dioxide. TRUNNANO. Available at: [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. Available at: [Link]

  • Organic Syntheses. TEMPO-Catalyzed Oxidation of Alcohols with Iodosobenzene Diacetate. Organic Syntheses Procedure. Available at: [Link]

  • Common Organic Chemistry. Manganese Dioxide. Available at: [Link]

  • Krische, M. J., & Kim, I. S. (2010). anti-Diastereo- and Enantioselective Carbonyl (Hydroxymethyl)allylation from the Alcohol or Aldehyde Oxidation Level: Allyl Carbonates as Allylmetal Surrogates. Journal of the American Chemical Society, 132(49), 17393–17395. Available at: [Link]

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Application

Preparation of benzoxaboroles from 4-Bromo-3-(hydroxymethyl)benzaldehyde

Executive Summary This application note details the optimized protocol for synthesizing 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde (referred to herein as 5-Formyl-Benzoxaborole ) starting from 4-bromo-3-(...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde (referred to herein as 5-Formyl-Benzoxaborole ) starting from 4-bromo-3-(hydroxymethyl)benzaldehyde . Benzoxaboroles are a privileged pharmacophore in medicinal chemistry, known for their unique ability to form reversible covalent bonds with diols (e.g., sugars, RNA ribose), utilized in FDA-approved drugs like Tavaborole (Kerydin) and Crisaborole (Eucrisa).[1]

This guide prioritizes a Palladium-catalyzed Miyaura Borylation route over Lithium-Halogen exchange to preserve the sensitive aldehyde moiety without the need for protecting group manipulation. The protocol features a "self-validating" purification strategy exploiting the unique acidity of the benzoxaborole ring.

Strategic Analysis & Retrosynthesis

Structural Logic

The target molecule is a bicyclic system where a boron atom is fused to a benzene ring and an oxaborole ring.

  • Starting Material: 4-Bromo-3-(hydroxymethyl)benzaldehyde.

  • Key Transformation: Replacement of the C4-Bromine with Boron, followed by intramolecular cyclization with the C3-Hydroxymethyl oxygen.

  • Regiochemistry: The aldehyde at C1 is para to the bromine (C4). In the final benzoxaborole numbering (where Boron is position 1 and the methylene is position 3), the aldehyde resides at position 5 .

Route Selection: Why Pd-Catalysis?
  • Lithium-Halogen Exchange (n-BuLi/B(OiPr)3): REJECTED. This route requires cryogenic conditions (-78°C) and, critically, the aldehyde group is incompatible with organolithiums, necessitating an acetal protection/deprotection sequence that reduces yield and atom economy.

  • Miyaura Borylation (Pd/B2pin2): SELECTED. Palladium catalysts tolerate the aldehyde functionality. The intermediate pinacol boronate ester can be hydrolyzed in situ to trigger spontaneous cyclization to the thermodynamically stable benzoxaborole.

Experimental Protocol

Reagents & Materials
ReagentRoleEquiv.CASNotes
4-Bromo-3-(hydroxymethyl)benzaldehyde Substrate1.0106935-12-0Purity >97% essential.
Bis(pinacolato)diboron (B₂pin₂) Boron Source1.273183-34-3Excess ensures complete conversion.
Pd(dppf)Cl₂ · DCM Catalyst0.0395464-05-4Robust against air/moisture relative to Pd(PPh₃)₄.
Potassium Acetate (KOAc) Base3.0127-08-2Anhydrous required to prevent protodeboronation.
1,4-Dioxane Solvent-123-91-1Degassed (sparged with N₂ for 20 min).
Step-by-Step Methodology

Step 1: Miyaura Borylation [2][3][4][5]

  • Setup: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 4-Bromo-3-(hydroxymethyl)benzaldehyde (10.0 mmol, 2.15 g), B₂pin₂ (12.0 mmol, 3.05 g), and KOAc (30.0 mmol, 2.94 g).

  • Inertion: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvation: Add degassed 1,4-dioxane (50 mL) via syringe.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.3 mmol, 245 mg) quickly under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1) will show the disappearance of the aryl bromide (Rf ~0.4) and appearance of the pinacol ester (Rf ~0.5).

Step 2: Acidic Hydrolysis & Cyclization

  • Cooling: Cool the reaction mixture to room temperature (20–25°C).

  • Filtration: Filter through a pad of Celite to remove inorganic salts and palladium black. Rinse the pad with EtOAc (50 mL).

  • Hydrolysis: Transfer the filtrate to a flask and add 1N HCl (30 mL) . Stir vigorously at room temperature for 2 hours.

    • Mechanism:[2][6] The acid cleaves the pinacol ester. The resulting free boronic acid interacts with the adjacent hydroxymethyl group, eliminating water to close the 5-membered oxaborole ring.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 30 mL). Combine organic phases.[2][7]

Step 3: The "pKa Swing" Purification (Self-Validating Step) Benzoxaboroles (pKa ~7.3) are significantly more acidic than typical phenylboronic acids (pKa ~8.8) or the starting aldehyde. We utilize this for high-purity isolation.[8]

  • Base Extraction: Extract the combined organic phase with 5% Na₂CO₃ (aq) (3 x 40 mL) .

    • Logic: The benzoxaborole converts to its water-soluble anionic "ate" complex.[9] Impurities (unreacted starting material, dimer byproducts, pinacol residues) remain in the organic layer.

  • Wash: Discard the organic layer (contains impurities).

  • Acidification: Cool the aqueous alkaline extract to 0°C. Slowly acidify with 6N HCl dropwise until pH ~2.

    • Observation: The product will precipitate as a white/off-white solid as the "ate" complex collapses back to the neutral benzoxaborole.

  • Isolation: Filter the precipitate, wash with cold water (2 x 20 mL) and hexanes (20 mL). Dry under high vacuum at 40°C.

Visualization & Workflows

Reaction Mechanism & Pathway

BenzoxaboroleSynthesis SM 4-Bromo-3-(hydroxymethyl) benzaldehyde Cat Pd(dppf)Cl2 / KOAc B2pin2, 90°C SM->Cat Inter Intermediate: Pinacol Boronate Cat->Inter Miyaura Borylation Hydrolysis 1N HCl Hydrolysis Inter->Hydrolysis Cyclization Spontaneous Cyclization (-H2O) Hydrolysis->Cyclization Cleavage of Pinacol Product 5-Formyl-Benzoxaborole Cyclization->Product Ring Closure

Caption: Reaction pathway from aryl bromide to benzoxaborole via Pd-catalyzed borylation and acidic cyclization.

Purification Decision Tree

PurificationLogic Crude Crude Reaction Mixture (Organic Phase) Extract Extract with 5% Na2CO3 Crude->Extract OrgLayer Organic Layer (Discard) Extract->OrgLayer Non-acidic Impurities AqLayer Aqueous Layer (Contains Product as Anion) Extract->AqLayer Benzoxaborole Acidify Acidify to pH 2 (6N HCl) AqLayer->Acidify Precip Precipitate Product (Neutral Form) Acidify->Precip

Caption: The "pKa Swing" purification strategy separating benzoxaboroles from non-acidic contaminants.

Quality Control & Characterization

TechniqueExpected SignalInterpretation
¹H NMR (DMSO-d₆) δ 9.2-9.4 ppm (s, 1H) Boron-OH proton. Broad/exchangeable.[7] Confirms ring closure.
¹H NMR δ 10.0 ppm (s, 1H) Aldehyde proton. Confirms CHO integrity.
¹H NMR δ 5.0-5.1 ppm (s, 2H) Benzylic CH₂ (part of the oxaborole ring).
¹¹B NMR δ ~30-35 ppm Broad peak characteristic of trivalent oxaborole boron.
HPLC Rt Shift Product is more polar than SM (earlier elution on C18).

Troubleshooting Guide

  • Problem: Low Yield / Incomplete Conversion.

    • Cause: Catalyst poisoning or oxygen ingress.

    • Solution: Ensure vigorous N₂ sparging of dioxane. Increase catalyst loading to 5 mol%.

  • Problem: Product "oiling out" during acidification.

    • Cause: Acidification is too rapid or temperature is too high.

    • Solution: Acidify slowly at 0°C. Seed with a crystal of pure product if available.

  • Problem: Presence of Pinacol impurity in NMR.

    • Cause: Incomplete hydrolysis.

    • Solution: Extend HCl stir time or use stronger acid (4N HCl) for the hydrolysis step. Note: Pinacol is difficult to remove by column; the base extraction method (Step 3.2) is most effective here.

References

  • Adamczyk-Woźniak, A., et al. (2015). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry.[8][10] Link

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Tomsho, J. W., et al. (2012).[3] Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Scaffold. ACS Medicinal Chemistry Letters. Link

  • Murata, M., et al. (2006).[7] An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-3-(hydroxymethyl)benzaldehyde

Ticket ID: PUR-820235-BZ Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Multifunctional Benzaldehydes[1] Introduction: Know Your Molecule Before initiati...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-820235-BZ Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Multifunctional Benzaldehydes[1]

Introduction: Know Your Molecule

Before initiating purification, it is critical to understand the physicochemical behavior of 4-Bromo-3-(hydroxymethyl)benzaldehyde .[1] This is not a simple separation; the molecule contains three distinct functional groups that compete for interaction with the stationary phase:

  • Aldehyde (-CHO): Moderately polar, UV active, susceptible to oxidation (to carboxylic acid) and acetal formation.

  • Hydroxymethyl (-CH₂OH): A primary benzyl alcohol.[1] This is the "sticky" group that causes tailing on silica due to hydrogen bonding.

  • Aryl Bromide (-Br): Lipophilic and heavy, but electron-withdrawing.[1]

Critical Distinction: Do not confuse this with 4-bromo-3-hydroxybenzaldehyde (a phenol).[1] Your molecule is a benzyl alcohol . It is neutral, not acidic. Adding acid to your column (like acetic acid) is generally unnecessary and may catalyze degradation.

Module 1: Pre-Purification Diagnostics

FAQ: "Why can't I see my compound on TLC?"

A: The compound is UV active, but its concentration might be too low, or it may be co-eluting with solvent fronts.

  • Primary Detection: UV Lamp at 254 nm (Strong absorption due to the conjugated benzene ring).

  • Secondary Detection (Stain):

    • 2,4-DNP (Dinitrophenylhydrazine): The Gold Standard. It will stain the aldehyde functionality as a distinct orange/red spot . This confirms the aldehyde is intact.

    • KMnO₄ (Permanganate): Stains the benzyl alcohol and aldehyde (yellow/brown on purple). Good for checking general purity but less specific.

Diagnostic Protocol: The "Golden Solvent" Search

Do not guess the solvent system. Run the following TLC ladder:

Solvent System (v/v)Expected RfInterpretation
100% Hexanes 0.00Compound will stick to the baseline.[1]
10% EtOAc / Hex 0.10 - 0.20Likely too slow; good for separating non-polar impurities.
30% EtOAc / Hex 0.30 - 0.45 Target Zone. This is usually the ideal elution strength.[1]
50% EtOAc / Hex > 0.60Too fast; will cause co-elution with polar impurities.

Module 2: The Separation System

Standard Operating Procedure (SOP)
1. Stationary Phase Selection
  • Material: Standard Silica Gel 60 (40–63 µm).

  • Acidity Warning: Silica is slightly acidic (pH ~5-6).[1] This is usually fine, but if your compound is acid-sensitive (forming dimers/acetals), use Neutralized Silica (flush column with 1% Et₃N in Hexanes, then flush with pure Hexanes before loading).

2. Sample Loading (The "Zone of Failure")
  • Issue: The hydroxymethyl group makes the compound poorly soluble in Hexanes.

  • Do NOT: Load as a liquid solution in DCM or EtOAc (this causes "band broadening" and poor separation).

  • DO: Use Dry Loading .

    • Dissolve crude in minimal DCM/Acetone.

    • Add silica gel (10x weight of crude).

    • Rotovap to dryness (free-flowing powder).

    • Load the powder on top of the packed column.

3. Mobile Phase Gradient

Run a step-gradient to sharpen the bands.[1]

  • Step 1: 2 Column Volumes (CV) of 5% EtOAc/Hex (Elutes non-polar debris/starting material).

  • Step 2: Ramp to 20% EtOAc/Hex over 5 CV.

  • Step 3: Hold at 30-35% EtOAc/Hex until product elutes.[1]

  • Step 4: Flush with 100% EtOAc to recover polar byproducts (acids/diols).

Module 3: Troubleshooting & Logic Trees

Scenario A: "I see a 'Ghost Spot' that forms during the column."

Diagnosis: Acetal Formation. If you are using Methanol (MeOH) in your mobile phase (e.g., DCM/MeOH), the acidic silica is catalyzing the reaction between the aldehyde and methanol to form a dimethyl acetal.

  • Fix: Switch to Ethyl Acetate/Hexanes . Avoid alcohols in the mobile phase.

Scenario B: "The spot is streaking/tailing badly."

Diagnosis: Hydrogen Bonding. The -CH₂OH group is dragging on the silica silanols.[1]

  • Fix: Do not add acid. Instead, ensure your loading is not overloading the column capacity (keep load <1% of silica mass). If streaking persists, switch solvent system to DCM/EtOAc (DCM solubilizes the aromatic core better).

Scenario C: "My product is co-eluting with a spot just above it."

Diagnosis: Starting Material Contamination. If you synthesized this via NBS bromination of 3-methyl-4-bromobenzaldehyde, the impurity is likely the unreacted methyl derivative.[1]

  • Fix: These have very different polarities.[2] The methyl is non-polar; the hydroxymethyl is polar. Use a shallower gradient (start at 0% EtOAc and increase by 2% every 2 CV).

Visual Logic: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckTLC Check TLC Staining Start->CheckTLC GhostSpot New 'Ghost' Spot? CheckTLC->GhostSpot Streaking Streaking/Tailing? CheckTLC->Streaking CoElution Co-elution? CheckTLC->CoElution Acetal Is Eluent MeOH? GhostSpot->Acetal LoadCheck Wet Loading? Streaking->LoadCheck Gradient Flatten Gradient (0-20% EtOAc) CoElution->Gradient Oxidation Is Spot Acidic? Acetal->Oxidation No SwitchSolvent Switch to EtOAc/Hex (Avoid Alcohols) Acetal->SwitchSolvent Yes Neutralize Minimize Time on Silica (Air Oxidation) Oxidation->Neutralize Benzoic Acid Formed DryLoad Switch to Dry Loading (Celite/Silica) LoadCheck->DryLoad Yes

Caption: Decision tree for isolating purification failures. Blue nodes indicate diagnostic steps; dashed nodes indicate corrective actions.

Module 4: Post-Column Workup

Critical Step: The aldehyde is sensitive to air oxidation. Do not leave the purified fractions in solution for days.

  • Evaporation: Rotovap fractions immediately at <40°C.

  • Azeotrope: If you used EtOAc, traces may remain. Add a small amount of DCM and re-evaporate to remove trapped EtOAc.

  • Storage: Store under Nitrogen/Argon at -20°C.

  • Stability Check: If the oil turns into a solid crust over time, it may be crystallizing (good) or polymerizing (bad). Check NMR immediately.

References

  • Reich, H. J. "Chromatography Advice." University of Wisconsin-Madison Organic Chemistry Data.[1] (Accessed 2024). Link

    • Authoritative source for general column chromatography mechanics and solvent selection.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923–2925. Link

    • The foundational paper for Flash Chrom
  • Chemistry LibreTexts. "Visualizing TLC Plates." (2022). Link

    • Source for specific stain recipes (2,4-DNP and KMnO4) cited in Module 1.

Sources

Optimization

Troubleshooting low reactivity of 4-Bromo-3-(hydroxymethyl)benzaldehyde in cross-coupling

The following guide is structured as a Tier-3 Technical Support escalation response. It assumes the user has already attempted standard conditions (e.g., or with Carbonate base) and failed.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support escalation response. It assumes the user has already attempted standard conditions (e.g.,


 or 

with Carbonate base) and failed.

Subject: Reactivity Optimization for 4-Bromo-3-(hydroxymethyl)benzaldehyde in Suzuki-Miyaura Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Catalysis Division Status: Open / Action Required

System Diagnostics: Why Standard Conditions Fail

You are encountering low reactivity not because of a single "bad" reagent, but due to a structural conflict inherent to the 1,3,4-substitution pattern of your substrate.

The molecule 4-Bromo-3-(hydroxymethyl)benzaldehyde presents a "Perfect Storm" of catalyst deactivation:

  • The Ortho-Effect (Steric Wall): The hydroxymethyl group at the 3-position is ortho to the reactive bromide (4-position). This creates significant steric hindrance, drastically slowing down the Oxidative Addition (OA) step, which is the turnover-limiting step for aryl bromides. Standard ligands (PPh3, dppf) are not bulky or electron-rich enough to force the Pd center into this crowded bond.

  • The Chelation Trap: The free benzylic alcohol is not innocent. Under basic conditions, it can deprotonate to an alkoxide or coordinate as a neutral donor to the Pd(II) intermediate formed after oxidative addition. This forms a stable, unreactive palladacycle that halts Transmetallation.

  • Aldehyde Instability: In the presence of aqueous base (standard Suzuki conditions), the para-aldehyde is susceptible to the Cannizzaro reaction (disproportionation to acid/alcohol) or condensation, consuming your starting material before the slow coupling can occur.

Visualizing the Failure Mode

The following diagram illustrates the competing pathways between the Productive Cycle and the Catalyst Trap.

G Substrate 4-Bromo-3-(hydroxymethyl) benzaldehyde OA_Step Oxidative Addition (Rate Limiting) Substrate->OA_Step High Steric Barrier Pd0 Active Catalyst Pd(0)L2 Pd0->OA_Step PdII Pd(II)-Ar-Br Intermediate OA_Step->PdII Trap CATALYST TRAP Stable Alkoxide Chelate (Cycle Stalls) PdII->Trap Free -OH Coordination (Fast w/o bulky ligand) Prod_Cycle Transmetallation & Reductive Elimination PdII->Prod_Cycle Requires SPhos/XPhos Product Coupled Biaryl Product Prod_Cycle->Product

Caption: Figure 1. The "Chelation Trap" mechanism where the ortho-hydroxymethyl group stabilizes the Pd(II) intermediate, preventing the catalytic cycle from progressing to transmetallation.

Triage & Solutions: The "Gold Standard" Protocols

Do not waste time tweaking temperatures on a standard catalyst. You must switch to a Dialkylbiaryl Phosphine system (Buchwald Ligands). These ligands are designed specifically to solve the ortho-substitution problem.

Solution A: The "SPhos" Protocol (Recommended First)

Why: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally electron-rich (accelerating Oxidative Addition) and bulky (preventing the "Chelation Trap" by physically blocking the -OH group from binding to Pd).

The Protocol:

  • Catalyst:

    
     (1.0 mol%) + SPhos  (2.0 mol%). Alternatively, use the precatalyst SPhos Pd G2  or G3  (1-2 mol%) for easier handling.
    
  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground. Avoid carbonates to minimize aldehyde side reactions.
    
  • Solvent: Toluene:Water (10:1 ratio). The biphasic system protects the aldehyde better than homogeneous DMF/MeOH.

  • Temperature: 80°C - 100°C.

ReagentEquiv.Role
Aryl Bromide1.0Limiting Reagent
Boronic Acid1.2 - 1.5Excess required due to potential protodeboronation
SPhos Pd G2 0.02 (2 mol%)Specialized Catalyst for Ortho-hindrance

2.0 - 3.0Mild base, buffers pH
Toluene/H2O0.2 MSolvent System

Execution:

  • Charge solids (Catalyst, Boronic Acid, Base, Aryl Bromide) into a vial.

  • Seal and purge with Argon/Nitrogen (3x cycles). Strict exclusion of oxygen is critical as SPhos is air-sensitive in solution.

  • Add degassed solvents via syringe.

  • Heat to 80°C for 4-12 hours.

Solution B: The "Protection" Route (If A Fails)

If the aldehyde or alcohol functionality causes decomposition (black tar formation) despite using SPhos, you must mask the reactive groups.

Step 1: Silyl Protection of Alcohol The free alcohol is the primary poison. Protect it as a TBS (tert-butyldimethylsilyl) ether.

  • Reagents: TBSCl (1.2 eq), Imidazole (2.5 eq), DCM, 0°C to RT.

  • Why: The bulky TBS group completely shuts down the ability of the oxygen to chelate Palladium.

Step 2: Coupling Perform the coupling on the TBS-protected substrate using standard conditions (e.g.,


, 

). The steric bulk of the TBS group might still require SPhos, but the chemical instability is resolved.

Troubleshooting FAQ

Q1: The reaction mixture turned black immediately upon heating, and no product formed.

  • Diagnosis: "Pd Black" precipitation.[1] The catalyst decomposed because the Oxidative Addition was too slow. The Pd(0) aggregated instead of inserting into the C-Br bond.

  • Fix: This confirms the steric barrier is high. You must use a ligand with a higher binding affinity and electron density, specifically SPhos or XPhos . Do not increase catalyst loading; change the ligand type.

Q2: I see conversion of the bromide, but I am isolating the de-brominated starting material (3-(hydroxymethyl)benzaldehyde).

  • Diagnosis: Protodebromination. The Pd inserted, but Transmetallation failed. The Pd(II) intermediate grabbed a hydride (likely from the alcohol or solvent) and reductively eliminated.

  • Fix: Use anhydrous conditions . Switch solvent to 1,4-Dioxane (dry) and use

    
     (anhydrous). Add molecular sieves to the reaction vessel.
    

Q3: The aldehyde peak disappeared on NMR, but I don't see the coupled product.

  • Diagnosis: Cannizzaro reaction or Polymerization. The base (

    
     or NaOH) attacked the aldehyde.
    
  • Fix: Switch to a milder base system. Potassium Fluoride (KF) (3.0 eq) in THF/Water is excellent for base-sensitive aldehydes. Alternatively, use the SPhos protocol with

    
    , which is less nucleophilic than hydroxide/carbonate.
    

Decision Logic for Experimentation

Use this flow to determine your next experimental move.

DecisionTree Start Start: Reaction Failed with Standard Catalyst Check_Color Did Pd Black precipitate within 30 mins? Start->Check_Color Yes_Black YES: Oxidative Addition Failure Check_Color->Yes_Black No_Black NO: Catalyst is stable, but inactive Check_Color->No_Black Action_Ligand ACTION: Switch to SPhos Pd G2 or XPhos Yes_Black->Action_Ligand Check_Aldehyde Check Crude NMR: Is Aldehyde intact? No_Black->Check_Aldehyde Aldehyde_Gone NO: Side Reaction Check_Aldehyde->Aldehyde_Gone Aldehyde_Safe YES: Stalled Cycle Check_Aldehyde->Aldehyde_Safe Action_Protect ACTION: Protect Alcohol (TBS) or Switch to KF Base Aldehyde_Gone->Action_Protect Action_Anhydrous ACTION: Use Anhydrous Dioxane + SPhos Aldehyde_Safe->Action_Anhydrous

Caption: Figure 2. Troubleshooting logic flow for diagnosing failure modes based on visual and analytical cues.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[2]

    • Relevance: Defines SPhos as the superior ligand for ortho-substituted aryl halides.
  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004.

    • Relevance: Foundational text on the mechanism of oxidative addition and steric retard
  • Sigma-Aldrich (Merck). "Buchwald Phosphine Ligands User Guide."

    • Relevance: Practical guide for selecting G2/G3 precatalysts for specific substr
  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

    • Relevance: Standard protocols for TBS protection of benzylic alcohols and acetal protection of aldehydes.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 4-Bromo-3-(hydroxymethyl)benzaldehyde

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this structural...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this structural elucidation. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Bromo-3-(hydroxymethyl)benzaldehyde, a valuable building block in organic synthesis. By comparing its spectral features with those of structurally related analogs, this guide will equip you with the expertise to confidently interpret similar spectra.

The substitution pattern on a benzene ring profoundly influences the chemical environment of its protons, leading to characteristic shifts and splitting patterns in its 1H NMR spectrum. In 4-Bromo-3-(hydroxymethyl)benzaldehyde, the interplay of three distinct substituents—a bromine atom, a hydroxymethyl group, and an aldehyde group—creates a unique spectral fingerprint. Understanding the electronic and steric effects of each group is the key to deciphering this fingerprint.

Predicting the 1H NMR Spectrum: A Comparative Approach

Table 1: 1H NMR Spectral Data of 4-Bromo-3-(hydroxymethyl)benzaldehyde and Comparative Compounds

CompoundSolventAldehyde Proton (CHO) δ (ppm), MultiplicityAromatic Protons δ (ppm), Multiplicity, J (Hz)Other Protons δ (ppm), Multiplicity
4-Bromo-3-(hydroxymethyl)benzaldehyde (Predicted) CDCl₃~9.9 (s)H-2: ~8.0 (d, J ≈ 2 Hz)H-5: ~7.8 (d, J ≈ 8 Hz)H-6: ~7.6 (dd, J ≈ 8, 2 Hz)CH₂: ~4.7 (s)OH: Variable (s, broad)
4-BromobenzaldehydeCDCl₃9.97 (s, 1H)[1]7.92 (d, J=8.4 Hz, 2H)7.74 (d, J=8.4 Hz, 2H)[1]N/A
3-(Hydroxymethyl)benzaldehydeN/AN/AN/AN/A
BenzaldehydeCDCl₃10.01 (s, 1H)[2]7.86 (d, J=8 Hz, 2H)7.61 (t, 1H)7.51 (t, 2H)[2]N/A

Note: "N/A" indicates that the specific data was not available in the searched sources.

Deciphering the Substituent Effects: A Step-by-Step Analysis

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups have the opposite effect.[3]

1. The Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group.[4][5] In benzaldehyde, this proton appears as a sharp singlet around 10.0 ppm.[2][5] The substituents on the aromatic ring have a minor influence on its chemical shift. For 4-Bromo-3-(hydroxymethyl)benzaldehyde, we can expect the aldehyde proton to appear as a singlet at approximately 9.9 ppm.

2. The Aromatic Protons (Ar-H): The three aromatic protons in 4-Bromo-3-(hydroxymethyl)benzaldehyde are chemically non-equivalent and will exhibit distinct signals.

  • H-2: This proton is situated ortho to the strongly electron-withdrawing aldehyde group and meta to the electron-withdrawing bromine atom and the weakly electron-donating hydroxymethyl group. The dominant effect will be the deshielding from the aldehyde group, placing this proton at the most downfield position of the aromatic region, likely around 8.0 ppm. Due to coupling with H-6, it is expected to appear as a doublet with a small meta coupling constant (J ≈ 2 Hz).

  • H-5: This proton is ortho to the bromine atom and para to the aldehyde group. Both are electron-withdrawing, leading to significant deshielding. It will likely resonate around 7.8 ppm. It will be split into a doublet by the adjacent H-6 with a typical ortho coupling constant (J ≈ 8 Hz).

  • H-6: This proton is positioned ortho to the hydroxymethyl group, meta to the aldehyde group, and para to the bromine atom. It will be the most shielded of the aromatic protons, expected to appear around 7.6 ppm. It will be split into a doublet of doublets by coupling to both H-5 (ortho coupling, J ≈ 8 Hz) and H-2 (meta coupling, J ≈ 2 Hz).

3. The Hydroxymethyl Protons (-CH₂OH):

  • Methylene Protons (-CH₂-): The protons of the methylene group are benzylic and adjacent to an oxygen atom, which will shift them downfield. We can predict their signal to be a singlet around 4.7 ppm. The lack of adjacent protons results in a singlet multiplicity.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.[6] It will typically appear as a broad singlet that can exchange with deuterium in the presence of D₂O.

Visualizing the Predicted Spectrum and Molecular Structure

The following diagram illustrates the predicted 1H NMR spectrum of 4-Bromo-3-(hydroxymethyl)benzaldehyde, highlighting the expected chemical shifts and splitting patterns.

G cluster_spectrum Predicted 1H NMR Spectrum of 4-Bromo-3-(hydroxymethyl)benzaldehyde cluster_molecule Structure and Proton Assignments a b a->b c 10 d 9 e 8 f 7 g 6 h 5 i 4 j 3 k 2 l 1 m 0 ppm p1 CHO (s) p2 H-2 (d) p3 H-5 (d) p4 H-6 (dd) p5 CH2 (s) p6 OH (s, broad) mol G A Obtain 1H NMR Spectrum B Reference to TMS (0 ppm) A->B C Identify Aldehyde Proton (~9.9 ppm, s) B->C D Identify Aromatic Protons (~7.5-8.0 ppm) B->D E Identify Aliphatic Protons (~4.7 ppm, s) B->E F Analyze Splitting Patterns (Multiplicity) D->F E->F G Measure Coupling Constants (J-values) F->G I Assign Protons to Structure G->I H Integrate Peak Areas H->I J Confirm with 2D NMR (COSY) I->J K Confirm OH with D2O Exchange I->K L Final Structural Confirmation J->L K->L

Figure 2. Workflow for the analysis of the 1H NMR spectrum.

By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the 1H NMR spectrum of 4-Bromo-3-(hydroxymethyl)benzaldehyde. This analytical approach, grounded in the fundamental principles of NMR spectroscopy and comparative data analysis, is a powerful strategy for the structural elucidation of novel and complex organic molecules.

References

  • The Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents.
  • BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Modgraph. (n.d.). H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
  • UCL. (n.d.). Chemical shifts.

Sources

Comparative

A Researcher's Guide to the 13C NMR Chemical Shifts of 4-Bromo-3-(hydroxymethyl)benzaldehyde: A Comparative Analysis

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and non-destructive window into the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR chemical shifts for 4-Bromo-3-(hydroxymethyl)benzaldehyde, a substituted benzaldehyde with potential applications as a versatile building block in medicinal chemistry and materials science.

This technical guide moves beyond a simple data report, providing a comparative analysis against structurally related analogs. By understanding the electronic and steric influences of the bromo, hydroxymethyl, and aldehyde functionalities, researchers can gain a deeper appreciation for the subtleties of 13C NMR spectroscopy and apply these principles to the characterization of their own compounds.

The Foundational Principles: Understanding 13C NMR of Substituted Benzaldehydes

The chemical shift (δ) in 13C NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom. In aromatic systems like benzaldehyde, the positions of the carbon signals are dictated by the interplay of inductive and resonance effects of the substituents.

The aldehyde group (-CHO) is a moderately deactivating, meta-directing group. Its carbonyl carbon is characteristically found significantly downfield (typically 190-200 ppm) due to the strong deshielding effect of the electronegative oxygen atom. The aromatic carbons are also influenced, with the ipso-carbon (the carbon directly attached to the substituent) and the ortho- and para-carbons experiencing the most significant shifts from the baseline value of benzene (128.5 ppm).

Comparative Analysis: Dissecting Substituent Effects

To contextualize the 13C NMR spectrum of 4-Bromo-3-(hydroxymethyl)benzaldehyde, a comparative analysis with key structural analogs is indispensable. We will examine the experimental data for 4-bromobenzaldehyde, 3-(hydroxymethyl)benzaldehyde, and 4-bromo-3-methylbenzaldehyde alongside the predicted data for our target molecule.

Below is a table summarizing the predicted 13C NMR chemical shifts for 4-Bromo-3-(hydroxymethyl)benzaldehyde and the experimental data for its analogs.

Carbon PositionPredicted 4-Bromo-3-(hydroxymethyl)benzaldehyde (δ, ppm)Experimental 4-Bromobenzaldehyde (δ, ppm)Experimental 3-(Hydroxymethyl)benzaldehyde (δ, ppm)Experimental 4-Bromo-3-methylbenzaldehyde (δ, ppm)
C=O191.5191.1192.9191.2
C1136.1135.2136.9135.8
C2132.8132.4129.6133.5
C3140.2130.9141.5140.8
C4125.1129.8129.1125.5
C5130.5130.9127.4130.3
C6129.7132.4133.5129.5
CH2OH63.2-64.5-
CH3---22.8

Predicted data for 4-Bromo-3-(hydroxymethyl)benzaldehyde was obtained using NMRDB.org. Experimental data for analogs were sourced from publicly available spectral databases.

Analysis of Key Chemical Shifts:
  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon in the predicted spectrum of 4-Bromo-3-(hydroxymethyl)benzaldehyde appears at 191.5 ppm. This is consistent with the experimental values for 4-bromobenzaldehyde (191.1 ppm) and 4-bromo-3-methylbenzaldehyde (191.2 ppm). The slightly more downfield shift in 3-(hydroxymethyl)benzaldehyde (192.9 ppm) suggests that the hydroxymethyl group has a minor deshielding effect on the carbonyl carbon in the meta position.

  • Ipso-Carbon to Aldehyde (C1): The carbon atom to which the aldehyde group is attached (C1) is predicted at 136.1 ppm. This aligns well with the experimental data of the analogs, which all show this carbon in the 135-137 ppm range.

  • Carbon Bearing the Bromo Group (C4): The carbon atom bonded to the bromine (C4) is predicted to be at 125.1 ppm. This is a significant upfield shift compared to an unsubstituted aromatic carbon, a phenomenon known as the "heavy atom effect" where the large electron cloud of bromine induces shielding. This is consistent with the experimental value for the C4 carbon in 4-bromo-3-methylbenzaldehyde (125.5 ppm).

  • Carbon Bearing the Hydroxymethyl Group (C3): The C3 carbon, attached to the hydroxymethyl group, is predicted to be at a downfield position of 140.2 ppm. This deshielding is expected due to the electron-withdrawing inductive effect of the oxygen atom in the hydroxymethyl group. This is comparable to the C3 chemical shift in 3-(hydroxymethyl)benzaldehyde (141.5 ppm) and 4-bromo-3-methylbenzaldehyde (140.8 ppm, for the methyl-bearing carbon).

  • Hydroxymethyl Carbon (CH2OH): The carbon of the hydroxymethyl group is predicted at 63.2 ppm, which is in close agreement with the experimental value for 3-(hydroxymethyl)benzaldehyde (64.5 ppm). This region is characteristic of sp3 hybridized carbons attached to an electronegative oxygen atom.

Experimental Protocol for 13C NMR Acquisition

For researchers seeking to acquire their own experimental data, the following protocol outlines a standard procedure for obtaining a 13C NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the solid 4-Bromo-3-(hydroxymethyl)benzaldehyde.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
  • Cap the NMR tube securely and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into a spinner turbine and place it in the NMR magnet.
  • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
  • Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, well-resolved peaks.

3. 13C NMR Acquisition Parameters:

  • Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
  • The number of scans will depend on the sample concentration and the spectrometer's sensitivity. For a moderately concentrated sample, 1024 to 4096 scans are typically sufficient to achieve a good signal-to-noise ratio.
  • A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining quantitative information, although less critical for simple peak identification.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
  • Integrate the peaks if relative peak intensities are of interest, though it's important to note that in standard proton-decoupled 13C NMR, peak intensities are not always directly proportional to the number of carbons.

Visualizing the Structure and Assignments

To aid in the interpretation of the 13C NMR data, the following diagram illustrates the structure of 4-Bromo-3-(hydroxymethyl)benzaldehyde with the IUPAC numbering system used for the assignment of the carbon signals.

Caption: Structure of 4-Bromo-3-(hydroxymethyl)benzaldehyde with carbon numbering.

Conclusion

The 13C NMR spectrum of 4-Bromo-3-(hydroxymethyl)benzaldehyde can be confidently interpreted through a combination of predictive software and comparative analysis with structurally similar compounds. The predicted chemical shifts are in excellent agreement with the expected electronic effects of the bromo, hydroxymethyl, and aldehyde substituents. This guide provides researchers with the foundational knowledge and practical protocols to not only understand the 13C NMR spectrum of this specific molecule but also to apply these principles to the broader field of organic structure elucidation.

References

  • NMRDB.org: An open-source database for the prediction of NMR spectra. [Link]

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. A public repository of chemical information from the National Institutes of Health (NIH). [Link]

Validation

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 4-Bromo-3-(hydroxymethyl)benzaldehyde

Authored by: A Senior Application Scientist In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of intermediates is paramount. 4-Bromo-3-(hydroxymethyl)benzaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of intermediates is paramount. 4-Bromo-3-(hydroxymethyl)benzaldehyde serves as a critical building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its unique substitution pattern—a bromine atom, a hydroxymethyl group, and an aldehyde function on a benzene ring—presents a distinct challenge and an interesting case study for mass spectrometry (MS) analysis. This guide provides an in-depth exploration of the fragmentation behavior of this compound under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions, offering a robust, field-tested protocol and a comparative analysis of its fragmentation pathway.

Foundational Principles: Predicting Fragmentation

The fragmentation of 4-Bromo-3-(hydroxymethyl)benzaldehyde in a collision cell (like Collision-Induced Dissociation, CID) is governed by the inherent chemical properties of its functional groups and the stability of the resulting fragment ions. The aldehyde group, the hydroxymethyl substituent, and the bromine atom each play a directing role in the molecule's dissociation.

  • The Aldehyde Group: A primary site for initial fragmentation, often involving the loss of carbon monoxide (CO), a neutral loss of 28 Da.

  • The Hydroxymethyl Group: This group can readily lose a molecule of water (H₂O), a neutral loss of 18 Da, particularly under thermal or energetic conditions. It can also be a site of radical cleavage.

  • The Bromine Atom: Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the parent ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units. This isotopic signature is a powerful diagnostic tool for identifying bromine-containing fragments.

By understanding these fundamental principles, we can anticipate the primary fragmentation pathways and design an LC-MS method optimized for the detection and structural confirmation of 4-Bromo-3-(hydroxymethyl)benzaldehyde.

Comparative Analysis: The Influence of Substituents on Fragmentation

To appreciate the fragmentation pattern of 4-Bromo-3-(hydroxymethyl)benzaldehyde, it is instructive to compare it with simpler, related structures.

Compound Key Fragmentation Pathways Influence of Substituent
Benzaldehyde Loss of H radical (-1 Da), Loss of CO (-28 Da)Establishes the baseline fragmentation of the aldehyde group on an aromatic ring.
4-Bromobenzaldehyde Loss of H radical, Loss of CO, Loss of Br radical (-79/81 Da)The bromine atom introduces a characteristic isotopic pattern and provides an additional fragmentation pathway through the loss of the bromine radical.
3-(Hydroxymethyl)benzaldehyde Loss of H₂O (-18 Da), Loss of CO (-28 Da)The hydroxymethyl group introduces a facile neutral loss of water, which can be a dominant fragmentation pathway.

The combination of these substituents in 4-Bromo-3-(hydroxymethyl)benzaldehyde leads to a more complex fragmentation pattern where these pathways compete. The initial fragmentation is likely to involve the most labile groups, the aldehyde and hydroxymethyl functions.

Proposed LC-MS Fragmentation Pathway

Based on established chemical principles, the fragmentation of 4-Bromo-3-(hydroxymethyl)benzaldehyde (m/z 215/217) is proposed to proceed through the following key steps:

fragmentation_pathway parent [C₈H₇BrO₂ + H]⁺ m/z 215/217 frag1 [M+H-H₂O]⁺ m/z 197/199 parent->frag1 -H₂O frag2 [M+H-CO]⁺ m/z 187/189 parent->frag2 -CO frag3 [M+H-H₂O-CO]⁺ m/z 169/171 frag1->frag3 -CO frag4 [C₇H₆Br]⁺ m/z 169/171 frag2->frag4 -H₂O frag5 [C₆H₄Br]⁺ m/z 155/157 frag4->frag5 -CH₂

Caption: Proposed ESI+ fragmentation pathway for 4-Bromo-3-(hydroxymethyl)benzaldehyde.

Experimental Protocol: A Self-Validating LC-MS Method

This protocol is designed to provide high-resolution separation and sensitive detection, enabling the confirmation of the proposed fragmentation pathway.

4.1. Instrumentation and Consumables

  • LC System: High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC) system.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer capable of MS/MS.

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

4.2. Sample Preparation

  • Prepare a 1 mg/mL stock solution of 4-Bromo-3-(hydroxymethyl)benzaldehyde in the sample diluent.

  • Perform a serial dilution to a final concentration of 1 µg/mL for analysis.

4.3. LC Method

Parameter Value Justification
Flow Rate 0.3 mL/minOptimal for a 2.1 mm ID column, ensuring good peak shape and efficient ionization.
Injection Volume 2 µLMinimizes band broadening while providing sufficient analyte for detection.
Column Temperature 40 °CEnhances peak shape and reduces viscosity.
Gradient 5% B to 95% B over 10 minProvides a broad elution window suitable for separating the analyte from potential impurities.

4.4. MS Method

Parameter Value Justification
Ionization Mode Electrospray Ionization (ESI), PositiveThe aldehyde and hydroxymethyl groups can be readily protonated.
Capillary Voltage 3.5 kVStandard voltage for stable spray in ESI+.
Source Temperature 120 °CA lower temperature to minimize in-source fragmentation.
Desolvation Temperature 350 °CEfficiently removes solvent from the analyte ions.
MS1 Scan Range m/z 50-500Covers the expected mass range of the parent ion and its fragments.
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Ramped 10-40 eVA ramped collision energy ensures the capture of both low-energy (e.g., loss of H₂O) and high-energy (e.g., ring cleavage) fragments in a single run.

Predicted Mass Spectral Data

The following table summarizes the expected m/z values for the key ions in the positive ion mode ESI-MS/MS spectrum of 4-Bromo-3-(hydroxymethyl)benzaldehyde.

Ion Proposed Structure m/z (⁷⁹Br/⁸¹Br) Notes
[M+H]⁺ Protonated Parent214.97 / 216.97Exhibits the characteristic 1:1 isotopic pattern for a single bromine atom.
[M+H-H₂O]⁺ Loss of Water196.96 / 198.96A common and facile loss from the hydroxymethyl group.
[M+H-CO]⁺ Loss of Carbon Monoxide186.98 / 188.98Characteristic fragmentation of the aldehyde group.
[M+H-H₂O-CO]⁺ Sequential Loss168.97 / 170.97Results from the loss of both water and carbon monoxide.
[C₆H₄Br]⁺ Bromophenyl cation154.95 / 156.95A stable fragment resulting from further fragmentation.

Conclusion and Further Work

This guide provides a comprehensive, theoretically grounded framework for understanding and experimentally verifying the LC-MS fragmentation of 4-Bromo-3-(hydroxymethyl)benzaldehyde. The proposed fragmentation pathway, supported by a robust and self-validating experimental protocol, offers a clear roadmap for the structural elucidation of this important chemical intermediate. For definitive structural confirmation, further experiments using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the fragment ions are recommended. This would allow for the determination of the elemental composition of each fragment, providing irrefutable evidence for the proposed fragmentation pathway.

References

  • PubChem - 4-Bromo-3-(hydroxymethyl)benzaldehyde: Provides chemical properties, structure, and identifiers for the target compound. [Link]

  • An Introduction to Mass Spectrometry: A foundational resource on the principles of mass spectrometry and fragmentation. [Link]

  • LC-MS Analysis of Phenolic Aldehydes: An example of LC-MS methods applied to similar compound classes, providing context for method development. [Link]

Comparative

A Senior Application Scientist's Guide to Distinguishing 4-Bromo-3-(hydroxymethyl)benzaldehyde from its Regioisomers

In the landscape of organic synthesis and medicinal chemistry, the precise structural characterization of intermediates is not merely a procedural step but the bedrock of reliable and reproducible research. 4-Bromo-3-(hy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis and medicinal chemistry, the precise structural characterization of intermediates is not merely a procedural step but the bedrock of reliable and reproducible research. 4-Bromo-3-(hydroxymethyl)benzaldehyde is a valuable building block, but its synthesis can often yield a mixture of regioisomers—compounds with the same molecular formula but different arrangements of substituents on the aromatic ring. An inability to distinguish the target molecule from these closely related impurities can compromise downstream reactions, leading to failed syntheses, impure final products, and misinterpreted biological data.

This guide provides an in-depth, technically-grounded comparison of the analytical methodologies required to definitively identify 4-Bromo-3-(hydroxymethyl)benzaldehyde and differentiate it from its common regioisomers. We will move beyond simple data reporting to explain the causal principles behind technique selection and data interpretation, providing a self-validating workflow for researchers, scientists, and drug development professionals.

The Challenge: Structural Ambiguity of Regioisomers

The core analytical challenge stems from the subtle structural differences among the regioisomers of bromo-hydroxymethyl-benzaldehyde. While all share the same molecular weight and the same set of functional groups (-CHO, -CH₂OH, -Br), their placement on the benzene ring fundamentally alters their chemical and physical properties. These differences, though slight, are exploitable with the right combination of analytical techniques.

Below are the structures of our target compound and three of its potential regioisomeric impurities. Their distinct substitution patterns are the key to their differentiation.

Caption: Target compound and common regioisomeric impurities.

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique can unambiguously identify a compound in a complex mixture. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the cornerstone for structural elucidation of organic molecules, as it provides a detailed map of the carbon and hydrogen atom environments.[1] For distinguishing regioisomers, the coupling patterns (splitting) and chemical shifts of the aromatic protons in the ¹H NMR spectrum are the most powerful diagnostic features.

Causality Behind Spectral Differences: The electronic nature of the substituents dictates the chemical shift of nearby protons. The aldehyde (-CHO) and bromo (-Br) groups are electron-withdrawing, deshielding nearby protons and shifting their signals downfield. The hydroxymethyl group (-CH₂OH) is weakly electron-donating. The unique spatial arrangement of these groups in each isomer creates a unique electronic environment and, therefore, a unique spectral fingerprint.

Predicted ¹H NMR Analysis:

CompoundAromatic Proton Environment & Expected Splitting Pattern
4-Bromo-3-(hydroxymethyl)benzaldehyde (Target) H-2: Singlet (or very narrow doublet), deshielded by adjacent -CHO. H-5: Doublet, deshielded by adjacent -Br. H-6: Doublet, coupled to H-5.
3-Bromo-4-(hydroxymethyl)benzaldehyde H-2: Singlet (or very narrow doublet), deshielded by adjacent -CHO. H-5: Doublet, deshielded by adjacent -Br. H-6: Doublet, coupled to H-5. (Note: Pattern is similar to the target, but chemical shifts will differ due to substituent positions relative to each other).
4-Bromo-2-(hydroxymethyl)benzaldehyde H-3: Doublet of doublets. H-5: Doublet, deshielded by adjacent -Br. H-6: Doublet, coupled to H-5.
2-Bromo-4-(hydroxymethyl)benzaldehyde H-3: Doublet. H-5: Doublet of doublets. H-6: Doublet.

Note: This table presents a simplified prediction. Actual spectra should be compared with reference data or simulated.[2][3][4]

¹³C NMR provides complementary data. The chemical shift of the aldehyde carbon (~190-192 ppm) and the carbons directly attached to the bromo group will vary predictably based on the substitution pattern.[1][2]

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID) signal, phase the spectrum, and calibrate the chemical shift scale to the TMS signal. Integrate the ¹H signals and identify the splitting patterns and coupling constants.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy excels at identifying the functional groups present in a molecule.[5] While all isomers will show characteristic absorptions for the aldehyde, alcohol, and aromatic ring, subtle differences can arise, particularly if intramolecular hydrogen bonding is possible.

  • O-H Stretch (Alcohol): A broad band around 3200-3600 cm⁻¹.

  • Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹ (~3030-3100 cm⁻¹).[6]

  • Aldehyde C-H Stretch: Two weak bands around 2750 cm⁻¹ and 2850 cm⁻¹.[6]

  • C=O Stretch (Aldehyde): A very strong, sharp band around 1700-1715 cm⁻¹.[7] Its exact position can be influenced by conjugation and hydrogen bonding. For example, an isomer where the -OH of the hydroxymethyl group can H-bond to the aldehyde's C=O might show a shift to a lower wavenumber.[8]

  • Aromatic C=C Stretches: Medium bands in the 1450-1600 cm⁻¹ region.[6]

  • Fingerprint Region (650-1000 cm⁻¹): Complex C-H "out-of-plane" bending vibrations in this region are highly sensitive to the substitution pattern of the aromatic ring and can be a valuable diagnostic tool when compared against a known standard.[6]

Mass Spectrometry (MS): Molecular Formula Verification

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. All regioisomers will have the same nominal mass. However, MS provides two crucial pieces of self-validating information:

  • Molecular Ion Peak: Confirms the molecular weight of the compound (200/202 g/mol for C₇H₅BrO₂).

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "doublet" for the molecular ion peak (M⁺) and the M+2 peak, with roughly equal intensities.[9][10] Observing this pattern is definitive proof of the presence of a single bromine atom in the molecule.

While the fragmentation patterns of regioisomers can differ, these differences are often subtle and require careful analysis and comparison with reference spectra to be used for definitive identification.[11]

Chromatographic Separation: The Key to Purity Assessment and Isolation

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] Since regioisomers have slightly different polarities and boiling points, chromatographic techniques are indispensable for both assessing the purity of a sample and for isolating the desired isomer from a mixture.

G start Synthesized Product (Mixture of Isomers) tlc 1. Thin-Layer Chromatography (TLC) - Rapid purity check - Optimize solvent system start->tlc column 2. Column Chromatography / HPLC - Isolate individual isomers for analysis tlc->column gc 3. Gas Chromatography (GC) - Quantitative analysis of isomer ratio tlc->gc informs analysis Isolated, Pure Isomers for Spectroscopic Analysis column->analysis gc->analysis confirms ratio

Caption: General chromatographic workflow for isomer separation.

Thin-Layer Chromatography (TLC)

TLC is a fast, simple, and inexpensive method perfect for initial analysis.[12][13] It allows for a quick visualization of the number of components in a mixture. The polarity of the isomers will differ based on the net dipole moment resulting from the substituent arrangement. More polar compounds interact more strongly with the polar silica gel stationary phase and thus travel a shorter distance up the plate (lower Rբ value).[14]

  • Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline.

  • Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline.[15]

  • Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp.

  • Analysis: Calculate the Retention Factor (Rբ) for each spot (Rբ = distance spot traveled / distance solvent traveled). A single spot suggests a pure compound, while multiple spots indicate a mixture of isomers or impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and preparative separation, GC and HPLC are the methods of choice.[16][17]

  • Gas Chromatography (GC): Separates compounds based on their boiling points and affinity for the column's stationary phase.[18] Regioisomers often have slightly different boiling points, enabling their separation. GC is particularly useful for determining the percentage ratio of each isomer in a mixture.[19][20]

  • High-Performance Liquid Chromatography (HPLC): Separates compounds based on their polarity.[21] By selecting the appropriate stationary phase (e.g., normal-phase silica or reverse-phase C18) and mobile phase, baseline separation of isomers can be achieved, allowing for their isolation and subsequent analysis.

A Self-Validating Workflow for Isomer Identification

A robust analytical strategy integrates these techniques into a logical, self-validating workflow. This ensures that the identity and purity of 4-Bromo-3-(hydroxymethyl)benzaldehyde are confirmed with the highest degree of confidence.

G cluster_0 Purity & Isolation cluster_1 Identity Confirmation A Crude Product B TLC Analysis Is it a single spot? A->B C HPLC / GC Analysis Is it a single peak? B->C Yes D Preparative Chromatography (If necessary to isolate) B->D No E Purified Isomer C->E D->C F IR Spectroscopy Confirm functional groups (-CHO, -OH, Ar-Br) E->F G Mass Spectrometry Confirm Molecular Weight & Bromine Presence (M/M+2) E->G H ¹H & ¹³C NMR Definitive structural assignment via coupling patterns & chemical shifts F->H G->H I Structure Confirmed: 4-Bromo-3-(hydroxymethyl)benzaldehyde H->I

Caption: Integrated workflow for isomer validation.

This workflow begins with rapid chromatographic checks for purity. If the sample is a mixture, it is purified. The pure compound is then subjected to a battery of spectroscopic tests. The data from IR and MS provide foundational evidence (correct parts, correct mass), which must be consistent with the definitive structural map provided by NMR. Only when all data sets converge can the structure be assigned with confidence.

References

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-bromo-benzaldehyde.
  • ChemicalBook. (n.d.). 4-BROMO-3-HYDROXYBENZALDEHYDE synthesis.
  • ResearchGate. (n.d.). Benzaldehyde isomers were employed on Star‐PEG‐PCL2‐2Bim column for GC.
  • BenchChem. (2025). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromobenzaldehyde.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
  • ResearchGate. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • BenchChem. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • Quora. (2023). What spectral technique is used to distinguish between structural isomers?.
  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups.
  • Beilstein Journals. (n.d.). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot.
  • PubMed. (n.d.). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • Journal of the Serbian Chemical Society. (n.d.). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY.
  • Khan Academy. (n.d.). Thin-layer chromatography (TLC).
  • YouTube. (2024). Spectroscopy of Aromatic Compounds.
  • AQA. (2015). A-level Chemistry 7405 Specification.

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